Aromadendrin 7-O-rhamnoside

Descripción general

Descripción

Aromadendrin 7-O-rhamnoside is a flavonoid compound found in numerous plant species . It exhibits significant efficacy as an antioxidant and anti-inflammatory agent . It is considered to have therapeutic potential in various pathological conditions, including cancer and diabetes . Its efficacy can be attributed to its natural composition, making it a plausible resource for the discovery of novel pharmacological targets in the nutraceutical and pharmaceutical sectors .

Molecular Structure Analysis

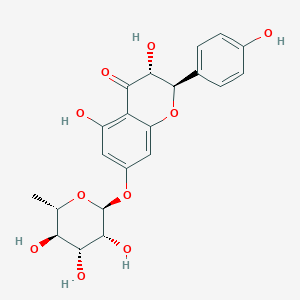

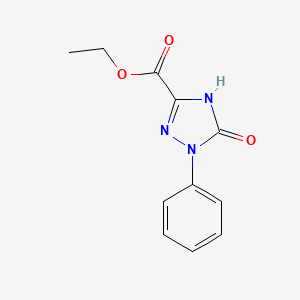

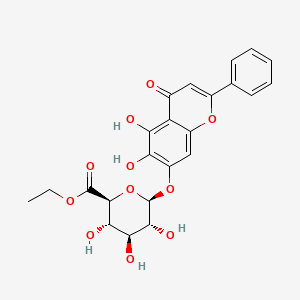

Aromadendrin 7-O-rhamnoside has a molecular formula of C21H22O10 and a molecular weight of 434.39 . The InChI Key is YNPUJIONBZSHJT-RGFFTFQBSA-N .Chemical Reactions Analysis

Aromadendrin 7-O-rhamnoside has been studied for its role in accelerating the aggregation/fibrillization of amyloid proteins . When added to amyloid solutions with 1 to 5 molar ratios, it significantly accelerated Aβ 42 fibrillization by 86–114% and hIAPP fibrillization by 20–68% . This was evidenced by shortening or bypassing the lag phase, promoting the growth phase, and rapidly converting the amyloid species towards higher ordered β-structure-rich aggregates .Physical And Chemical Properties Analysis

Aromadendrin 7-O-rhamnoside is a powder . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Biosynthesis and Production

Aromadendrin 7-O-rhamnoside, a valuable flavonoid-glycoside found in plants like Populus alba and Eucalyptus maculata, has various medicinal applications. A study developed an Escherichia coli cell factory to produce 7-O-Methyl aromadendrin (7-OMA), a related compound, using plant biosynthetic pathways. This method allows for the large-scale production of such flavonoids (Malla, Koffas, Kazlauskas, & Kim, 2011).

Immunomodulatory Effects

Aromadendrin has been shown to inhibit T cell activation, offering potential as a non-cytotoxic immunosuppressive agent. It regulates IL-2 and IFNγ production, suppresses the expression of surface molecules like CD69, and reduces calcium influx in activated T cells, affecting NFAT activity and potentially NFκB and MAPK pathways (Lee & Jeong, 2020).

Antioxidant and Anti-inflammatory Properties

Aromadendrin exhibits significant anti-inflammatory activity. For instance, it suppresses LPS-induced nuclear translocation of NF-κB and phosphorylation of JNK in macrophage cells, highlighting its pharmacological potential in inflammation-related conditions (Lee et al., 2013).

Neuroprotective Effects

Aromadendrin shows protective effects against methamphetamine-induced neurotoxicity in neuronal cells. It mitigates endoplasmic reticulum stress and regulates the PI3K/Akt/mTOR signaling pathway, suggesting its potential in treating neurotoxicity-related conditions (Lee, Kim, & Jeong, 2021).

Diabetes Management

Studies indicate that aromadendrin stimulates glucose uptake and improves insulin resistance, potentially useful in managing type 2 diabetes mellitus. It enhances adipogenesis and influences molecular pathways like PPARγ2 expression and Akt/PKB phosphorylation (Zhang et al., 2011).

Hepatoprotective Effects

Aromadendrin has been found to protect the liver from sepsis-induced injury in mice, inhibiting the NF-κB signaling pathway. This suggests its potential therapeutic application in treating sepsis-induced liver injury (Zhou & Yin, 2022).

Cardioprotective Effects

It also shows efficacy in inhibiting cardiac hypertrophy by down-regulating NFAT and MAPKs pathways, indicating its potential in treating pathological cardiac hypertrophy (Cui et al., 2018).

Mecanismo De Acción

The mechanism of action of Aromadendrin 7-O-rhamnoside is related to its ability to accelerate the aggregation of amyloid proteins . It is more effective in accelerating the aggregation and structural conversion of the amyloid species at the lag and early growth phases, but unable to escalate the fibrillization of higher order protofibrils .

Direcciones Futuras

Aromadendrin 7-O-rhamnoside has been repurposed as a dual amyloid promoter to accelerate amyloid formation and remedy the amyloid-mediated toxicity for both Aβ and hIAPP . This sequence-independent promotion effect of Aromadendrin 7-O-rhamnoside could also be applied to other amyloid proteins . This offers a new strategy for the use of Aromadendrin 7-O-rhamnoside in the treatment of neurodegenerative diseases .

Propiedades

IUPAC Name |

(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c1-8-15(24)17(26)19(28)21(29-8)30-11-6-12(23)14-13(7-11)31-20(18(27)16(14)25)9-2-4-10(22)5-3-9/h2-8,15,17-24,26-28H,1H3/t8-,15-,17+,18-,19+,20+,21-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPUJIONBZSHJT-RGFFTFQBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)O[C@@H]([C@H](C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aromadendrin 7-O-rhamnoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B3029470.png)